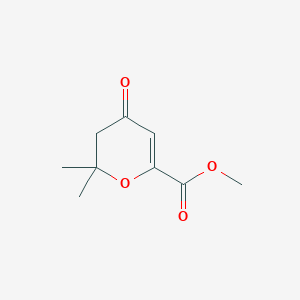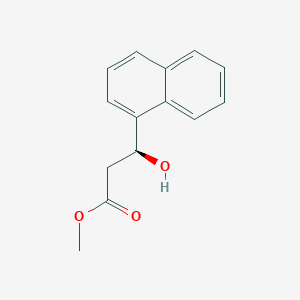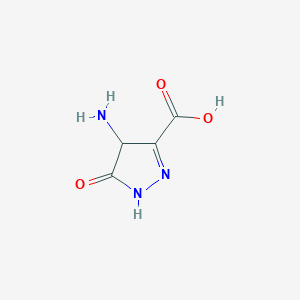
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F4NO and a molecular weight of 231.15 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a nitrile group and an acetonitrile moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzoic acid with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparación Con Compuestos Similares
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile can be compared with other similar compounds, such as:
5-Fluoro-2-(trifluoromethyl)benzoic acid: This compound has a similar structure but lacks the nitrile and acetonitrile groups.
5-Fluoro-2-(trifluoromethyl)benzoyl chloride: This compound has a similar structure but contains a benzoyl chloride group instead of the nitrile and acetonitrile groups.
5-Fluoro-2-(trifluoromethyl)benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of the nitrile and acetonitrile groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H5F4NO |
|---|---|
Peso molecular |
231.15 g/mol |
Nombre IUPAC |
3-[5-fluoro-2-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F4NO/c11-6-1-2-8(10(12,13)14)7(5-6)9(16)3-4-15/h1-2,5H,3H2 |
Clave InChI |
QPAUBGUCCOGEJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)CC#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
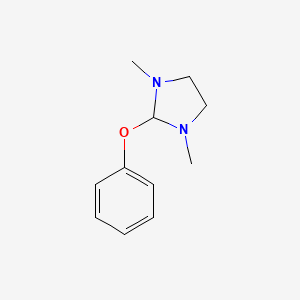
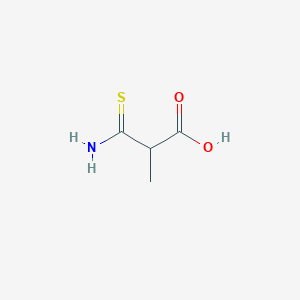
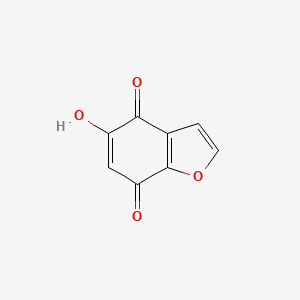
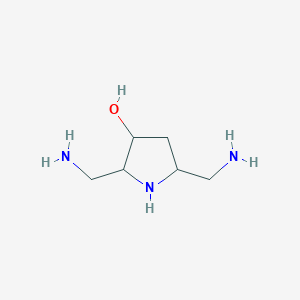
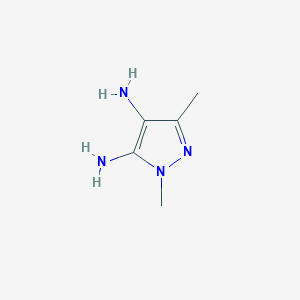
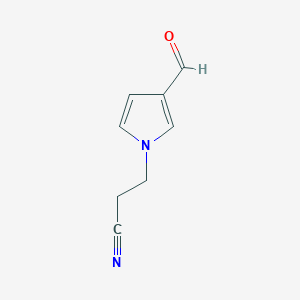
![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
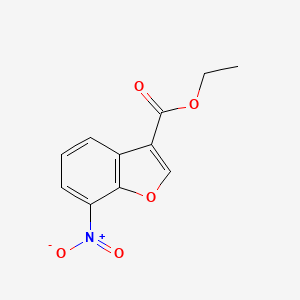
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)
